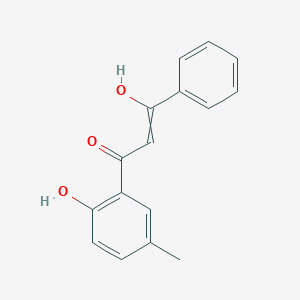
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes hydroxyl groups, a phenyl ring, and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and phenyl rings allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxyl and methyl substitutions on the phenyl ring.
Phenylprop-2-en-1-one derivatives: Compounds with similar propenone moieties.
Uniqueness
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-11-7-8-14(17)13(9-11)16(19)10-15(18)12-5-3-2-4-6-12/h2-10,17-18H,1H3 |
Clave InChI |
ZASTWHQKQOPCMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















